N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide
Description
N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrimidine moiety and an acetamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)15-17-7-4-13(18-15)19-8-5-12(6-9-19)10-14(20)16-3/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEADLSCXGOPTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCC(CC2)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method includes the alkylation of piperidine with a suitable pyrimidine derivative under basic conditions, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in achieving high purity levels required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]acetamide include:
N-methyl-2-[1-(2-pyridin-4-yl)piperidin-4-yl]acetamide: A similar compound with a pyridine ring instead of a pyrimidine ring.
N-methyl-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetamide: Features a phenyl group attached to the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of the isopropyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
